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Compound of Interest

Compound Name: Methyl isodehydroacetate

Cat. No.: B043853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Methyl isodehydroacetate, a versatile

organic compound with applications in chemical synthesis. This document focuses on its

chemical identity, including its CAS number, and outlines the methodologies for its spectral

analysis. While a comprehensive set of spectral data for Methyl isodehydroacetate is not

readily available in public databases, this guide presents the known information and provides

generalized experimental protocols for obtaining the necessary spectroscopic data.

Chemical Identity
Methyl isodehydroacetate is chemically known as methyl 4,6-dimethyl-2-oxo-2H-pyran-5-

carboxylate. It is a derivative of dehydroacetic acid and serves as a building block in the

synthesis of more complex molecules.

Property Value

CAS Number 41264-06-6[1]

Molecular Formula C₉H₁₀O₄[2]

Molecular Weight 182.17 g/mol [2]

Synonyms
Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-

carboxylate, Isodehydroacetic acid methyl ester
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Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of

chemical compounds. The following sections discuss the available spectral information for

Methyl isodehydroacetate and provide general protocols for acquiring comprehensive data.

Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge

ratio of ions. The mass spectrum of a compound provides information about its molecular

weight and fragmentation pattern, which aids in structure elucidation.

Available Data:

A mass spectrum for Methyl isodehydroacetate is available in select spectral databases. The

fragmentation pattern can be analyzed to confirm the presence of key structural motifs.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like Methyl isodehydroacetate is Gas

Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Dissolve a small amount of Methyl isodehydroacetate in a volatile

organic solvent, such as dichloromethane or ethyl acetate.

Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC injection

port. The high temperature of the injection port volatilizes the sample.

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium

or nitrogen) through a capillary column. The column separates the components of the

sample based on their boiling points and interactions with the stationary phase.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact

(EI). The resulting ions are then accelerated and separated based on their mass-to-charge

ratio by a mass analyzer.
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Data Analysis: The detector records the abundance of each ion at a specific mass-to-charge

ratio, generating a mass spectrum. The resulting spectrum can be compared to library

spectra for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules

by providing detailed information about the carbon and hydrogen frameworks.

¹H NMR and ¹³C NMR Spectral Data:

As of the latest search, publicly accessible ¹H NMR and ¹³C NMR spectral data for Methyl
isodehydroacetate could not be located.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Methyl isodehydroacetate in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid

interfering signals from the solvent itself.

NMR Tube: Transfer the solution to a clean, dry NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then

tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the

resulting signals (Free Induction Decay or FID) are detected. For ¹³C NMR, a larger number

of scans is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier

transform. The resulting spectrum is then phased and baseline-corrected. Chemical shifts

are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation at various frequencies.
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IR Spectral Data:

Specific IR spectral data for Methyl isodehydroacetate is not readily available in the searched

databases.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

Neat Liquid: If Methyl isodehydroacetate is a liquid at room temperature, a thin film can

be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

Solid (KBr Pellet): If the compound is a solid, it can be finely ground with dry potassium

bromide (KBr) powder and pressed into a thin, transparent pellet.

Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform, carbon

tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then

placed in a liquid sample cell.

Background Spectrum: A background spectrum of the empty sample holder (or the solvent)

is recorded first.

Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample

spectrum is recorded.

Data Analysis: The instrument's software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum. The positions and intensities of

the absorption bands are then correlated with specific functional groups.

Workflow for Compound Identification
The following diagram illustrates a typical workflow for the spectroscopic identification of a

chemical compound like Methyl isodehydroacetate.
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Spectroscopic Identification Workflow
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Caption: Workflow for chemical compound identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Properties and Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043853#cas-number-and-spectral-data-for-methyl-
isodehydroacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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